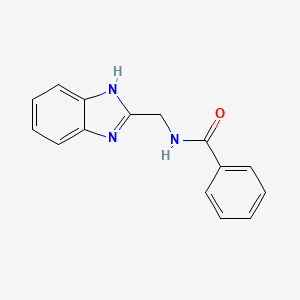

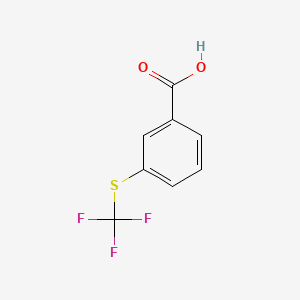

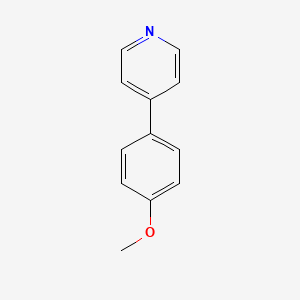

![molecular formula C16H15ClO3 B1348713 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 325856-53-9](/img/structure/B1348713.png)

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, also known as CBEB, is an aryl aldehyde. It is a colorless crystalline solid that is soluble in alcohols, ethers, and benzene. CBEB has a wide range of applications in organic synthesis, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis of Antagonist Derivatives

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde has been utilized in the synthesis of non-peptide small molecular antagonist benzamide derivatives. These derivatives have shown promise as novel non-peptide CCR5 antagonists, with their structures characterized by NMR, CNMR, and MS, and tested for biological activity. The process involves elimination, reduction, and bromination reactions to achieve the final products, highlighting the compound's versatility in medicinal chemistry research (Bi, 2015).

Photocatalytic Oxidation Studies

In the field of photocatalysis, 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde-related compounds have been investigated for their reactivity under visible light irradiation. Specifically, studies have demonstrated the selective photocatalytic oxidation of benzyl alcohol and its derivatives, including compounds structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, into their corresponding aldehydes using TiO2 photocatalysts under O2 atmosphere. This research sheds light on the potential of such compounds in green chemistry and sustainable chemical processes (Higashimoto et al., 2009).

Advanced Material Synthesis

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde serves as a key precursor in synthesizing advanced materials with potential electronic and optical applications. Its derivatives have been explored for their nonlinear optical properties, electronic structure, and vibrational dynamics through comprehensive studies combining spectroscopic techniques and theoretical calculations. This multidisciplinary approach offers insights into the material's properties at the molecular level, paving the way for innovations in material science (Ribeiro-Claro et al., 2021).

Anticancer Activity Exploration

Exploratory research into the anticancer properties of benzyloxybenzaldehyde derivatives, including those structurally related to 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde, has revealed promising results against certain cancer cell lines. By synthesizing a series of derivatives and testing them against the HL-60 cell line, researchers have begun to establish preliminary structure-activity relationships. These studies not only contribute to the understanding of the compound's pharmacological potential but also guide the design of novel anticancer agents (Lin et al., 2005).

properties

IUPAC Name |

4-[(2-chlorophenyl)methoxy]-3-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO3/c1-2-19-16-9-12(10-18)7-8-15(16)20-11-13-5-3-4-6-14(13)17/h3-10H,2,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLDPXJDXURLIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351214 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

CAS RN |

325856-53-9 |

Source

|

| Record name | 4-[(2-chlorobenzyl)oxy]-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

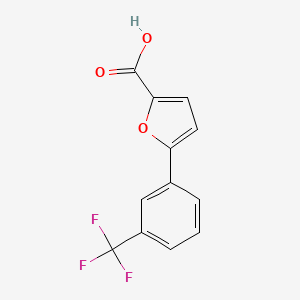

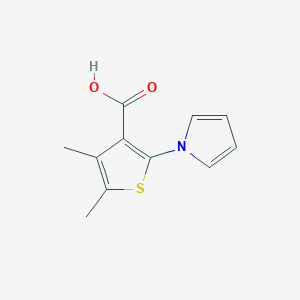

![(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1348658.png)

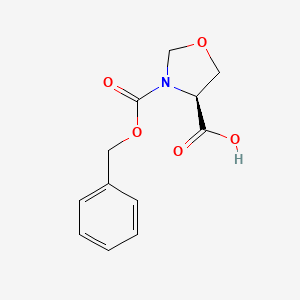

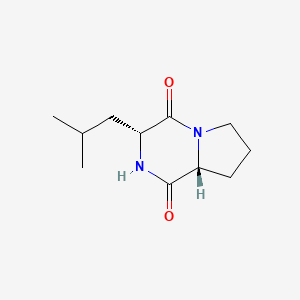

![Ethyl 5,5-dimethyl-2-(2-methylprop-2-enoylamino)-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate](/img/structure/B1348662.png)